2-(4-乙酰基苄基)环戊酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

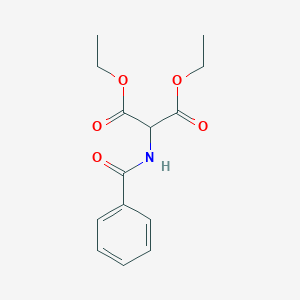

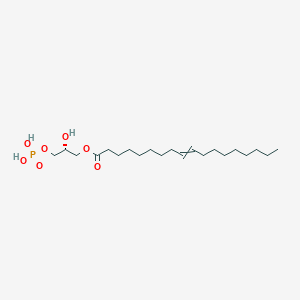

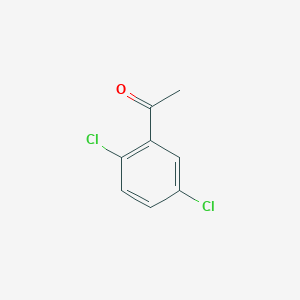

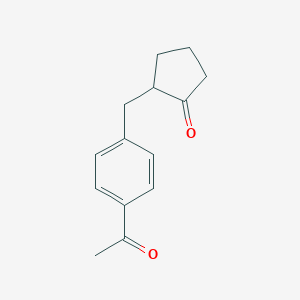

“2-(4-Acetylbenzyl)cyclopentanone” is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.28 .

Molecular Structure Analysis

The molecular structure of “2-(4-Acetylbenzyl)cyclopentanone” is represented by the molecular formula C14H16O2 . Further details about its structure are not available in the search results.科学研究应用

Neurology Research

This compound is utilized in neurology research, particularly in the study of pain and inflammation. As a reference standard in neurology research chemicals and analytical standards, it aids in the development of new therapeutic agents for treating neurological disorders .

Anti-Inflammatory Applications

It serves as a potential metabolite of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This implies its use in pharmacokinetic studies and the development of anti-inflammatory medications .

Analytical Method Development

The compound is used in analytical method development, particularly in the validation of pharmaceuticals. It helps in establishing the presence and concentration of Loxoprofen in biological samples, which is crucial for drug safety and efficacy .

Research on Atherosclerosis

Given its relation to Loxoprofen, this compound is involved in research aimed at reducing atherosclerosis. Studies focus on its anti-inflammatory properties and their effect on reducing arterial plaque formation .

Pain Management Studies

It is used in the study of pain management. Researchers explore its efficacy in reducing pain symptoms and its potential as an alternative to traditional painkillers .

Cyclooxygenase Inhibition Research

As part of cyclooxygenase research, this compound is analyzed for its inhibitory effects on the enzyme responsible for inflammation and pain signaling. This has implications for the treatment of chronic inflammatory conditions .

Regulatory Compliance Testing

This compound is also significant in regulatory compliance testing. It helps in meeting the stringent regulations set by health authorities for the approval of new drugs, ensuring patient safety and drug effectiveness .

作用机制

Target of Action

The primary target of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one, also known as 2-(4-Acetylbenzyl)cyclopentanone, is cyclooxygenase . Cyclooxygenase is an enzyme that plays a key role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.

Mode of Action

2-[(4-Acetylphenyl)methyl]cyclopentan-1-one becomes active after metabolism in the body and inhibits the activation of cyclooxygenase . By inhibiting this enzyme, the compound can reduce the production of prostanoids, which are involved in the inflammatory response.

Biochemical Pathways

The inhibition of cyclooxygenase by 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one affects the arachidonic acid pathway. This pathway is responsible for the production of prostanoids. When cyclooxygenase is inhibited, the conversion of arachidonic acid to prostanoids is reduced, leading to decreased inflammation .

Pharmacokinetics

It is known that the compound becomes active after metabolism in the body .

Result of Action

The primary result of the action of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is the reduction of inflammation. By inhibiting the activation of cyclooxygenase, the compound reduces the production of prostanoids, which are key mediators and regulators of inflammation .

属性

IUPAC Name |

2-[(4-acetylphenyl)methyl]cyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-10(15)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,13H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPNGIPDONSHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Acetylphenyl)methyl]cyclopentan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。